N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3,5-Dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a central 1,3,5-triazine core substituted with two aromatic amines (3,5-dimethylphenyl and 3-fluorophenyl groups) and a morpholine moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological or agrochemical applications .
Triazine derivatives are renowned for their versatility, with applications spanning pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides, insecticides) .
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-6-8-29-9-7-28;/h3-5,10-13H,6-9H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTACQFMURZUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Morpholine Introduction: The morpholine moiety is introduced via a substitution reaction, often using morpholine as a nucleophile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions may target the triazine ring or the phenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl rings and the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Industrial Production
In industrial settings, these synthetic routes are optimized for higher yields and purity. Techniques such as automated reactors and continuous flow systems may be employed to enhance production efficiency .
Chemistry
The compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various chemical reactions.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.
- Anticancer Activity : Ongoing research explores its efficacy against various cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation .
Medicine
The compound is being investigated for its therapeutic potential in treating diseases such as cancer and other conditions influenced by enzyme activity.
Industry
In industrial applications, it is used in developing new materials and as a catalyst in various chemical processes .
Case Study 1: Anticancer Research
Recent studies have evaluated the anticancer properties of this compound against specific cancer cell lines. The results indicate significant cytotoxicity at certain concentrations, suggesting potential for development into a therapeutic agent.
Case Study 2: Antimicrobial Activity
A series of experiments demonstrated that this compound exhibits antimicrobial effects against various bacterial strains. Further investigations are needed to elucidate the exact mechanisms behind this activity.
Mechanism of Action
The mechanism by which N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The triazine core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and morpholine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related triazine derivatives, emphasizing substituent effects and applications:
Key Findings:
Substituent Impact on Activity: The 3-fluorophenyl group in the target compound may enhance target binding affinity compared to chlorinated analogues (e.g., diflubenzuron) due to fluorine’s electronegativity and small atomic radius .
Morpholine Role: Morpholine-containing triazines (e.g., the target compound and –4 derivatives) exhibit improved solubility and hydrogen-bonding capacity compared to non-morpholino analogues like diflubenzuron .
Hydrochloride Salt: The hydrochloride form of the target compound likely increases aqueous solubility (>10 mg/mL) compared to neutral morpholino-triazines (e.g., compound, solubility ~2 mg/mL), enhancing bioavailability for in vivo applications .
Agrochemical vs.
Biological Activity
N2-(3,5-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound categorized under triazine derivatives. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 2-N-(3,5-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
- Molecular Formula: C21H24ClFN6O
- Molecular Weight: 430.9 g/mol
The compound features a triazine core with diverse functional groups that enhance its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazine Core: Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions: Introduction of the morpholine moiety via nucleophilic substitution.
- Hydrochloride Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazine core is known to inhibit enzyme activity or modulate receptor function. The presence of phenyl and morpholine groups enhances binding affinity and specificity.
Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor properties. For example:
- A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated potent antitumor efficacy in both subcutaneous and orthotopic xenograft tumor models when administered intravenously .
- The compound's ability to inhibit the PI3K/Akt signaling pathway suggests potential applications in cancer therapy .
Antimicrobial Properties
Triazines have been recognized for their antimicrobial activities:
- Recent studies have shown that derivatives exhibit antibacterial and antifungal activities superior to commercial antibiotics .
- The compound's structure allows it to disrupt cellular integrity in pathogens, leading to cell lysis and death .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity | Notable Applications |
|---|---|---|---|
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Shares triazine core | Catalysis and material science | Industrial applications |
| N,N′-Bis(3,5-dimethylphenyl)urea | Similar functional groups | Organic synthesis | Pharmaceutical development |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other structurally related compounds.
Case Studies
Several case studies highlight the effectiveness of triazine derivatives in various biological contexts:
Q & A
Q. What are the optimal synthetic routes for preparing this triazine derivative, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution reactions on the triazine core. Traditional methods involve stepwise substitution of chloro groups with aryl amines under polar solvent conditions (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . Microwave-assisted one-pot synthesis offers a faster alternative, enabling simultaneous introduction of substituents with reduced side products . Key factors affecting yield include:
- Solvent polarity : DMSO enhances nucleophilicity of aryl amines.
- Temperature control : Higher temperatures (>100°C) accelerate substitution but may degrade morpholino groups.
- Reagent stoichiometry : A 1:1.2 molar ratio of triazine precursor to aryl amines minimizes unreacted intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., aryl proton splitting patterns at δ 6.8–7.4 ppm for dimethylphenyl/fluorophenyl groups) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Electrospray ionization (ESI+) detects the molecular ion cluster at m/z 463.2 [M+H] .
- XRD : Crystallography verifies the triazine ring planarity and hydrogen bonding with the hydrochloride counterion .
Q. How can preliminary biological activity screening be designed for this compound?
- Antitumor assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 μM. Compare IC values to reference triazines like hexamethylmelamine .
- Enzyme inhibition : Test against kinases (e.g., PI3K) or plant acetolactate synthase (ALS) using fluorescence-based assays. Include positive controls (e.g., chlorsulfuron for ALS) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
- Quantum chemical modeling : Density Functional Theory (DFT) calculates transition-state energies for substitution at N2 vs. N4 positions. The morpholino group’s electron-donating effect directs substitution to N2 .
- Reaction path screening : Tools like ICReDD’s workflow combine DFT, machine learning, and robotic experimentation to prioritize high-yield conditions (e.g., solvent/base pairs) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor vs. herbicidal effects)?
- Comparative structural analysis : Overlay molecular docking poses with structurally similar compounds (e.g., 2-amino-4-morpholino-1,3,5-triazine) to identify target-specific interactions .
- In vitro vs. in vivo validation : Use CRISPR-engineered cell lines to isolate target pathways (e.g., mTOR for antitumor activity) and exclude off-target effects .
Q. How can statistical experimental design improve process scalability and impurity control?
- Design of Experiments (DoE) : Apply a Box-Behnken model to optimize temperature, solvent ratio, and catalyst loading. Response surface methodology reduces required trials by 40% .
- Impurity profiling : LC-MS/MS identifies hydrolysis byproducts (e.g., triazine ring cleavage under acidic conditions). Adjust pH to 6–7 during workup to minimize degradation .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
- Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) via LC-QTOF-MS .
Methodological Considerations
Q. How are contradictory solubility data addressed in formulation studies?
- Phase-solubility diagrams : Test solubility in PEG-400/water mixtures (10–90% v/v) to identify co-solvent systems. The hydrochloride salt shows improved aqueous solubility (≥5 mg/mL) at pH 3–4 .
- Dynamic light scattering (DLS) : Monitor nanoparticle aggregation in PBS buffers to optimize colloidal stability .
Q. What computational tools predict metabolic stability and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
